molecular formula C8H17NO B13278735 3-(2-Methylbutoxy)azetidine

3-(2-Methylbutoxy)azetidine

Cat. No.: B13278735
M. Wt: 143.23 g/mol
InChI Key: LKKVIUYWMAVSKA-UHFFFAOYSA-N
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Description

3-(2-Methylbutoxy)azetidine, with the CAS number 1341816-69-0, is a chemical compound supplied for research and development purposes. This specialty chemical is classified as an azetidine, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery . The molecular formula for this compound is C 8 H 17 NO, and it has a molecular weight of 143.23 g/mol . Its structure consists of an azetidine ring substituted with a 2-methylbutoxy group, as represented by the SMILES notation CCC(C)COC1CNC1 . Azetidine scaffolds are highly valued in organic synthesis as versatile building blocks. They are frequently utilized to introduce three-dimensional complexity into molecules, which can be crucial for creating novel pharmacologically active compounds. The specific substitution pattern of this compound makes it a potential precursor for the synthesis of more complex molecules, possibly acting as a key intermediate in developing active ingredients or functional materials. Researchers may employ this compound in various synthetic transformations, including alkylations, amide bond formations, and ring-opening reactions, to explore new chemical space and develop potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with the understanding that the buyer is a qualified research professional and will handle the material with appropriate precautions, including the use of personal protective equipment. Proper safe handling procedures should be reviewed prior to use. The product may require cold-chain transportation to ensure its stability and integrity during shipping .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(2-methylbutoxy)azetidine

InChI

InChI=1S/C8H17NO/c1-3-7(2)6-10-8-4-9-5-8/h7-9H,3-6H2,1-2H3

InChI Key

LKKVIUYWMAVSKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1CNC1

Origin of Product

United States

Synthetic Methodologies for 3 2 Methylbutoxy Azetidine and Its Analogues

Retrosynthetic Analysis of the Azetidine (B1206935) Core with 3-Substitution

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials wikipedia.orgias.ac.inairitilibrary.comamazonaws.comyoutube.com. For 3-(2-Methylbutoxy)azetidine, the primary disconnection is at the ether linkage, leading to a key 3-hydroxyazetidine intermediate and a 2-methylbutoxy precursor. The 3-hydroxyazetidine core itself can be conceptually disassembled through several pathways. A common approach involves disconnecting a C-N bond, which points to an acyclic 1,3-amino alcohol derivative as a precursor. This precursor, in turn, can be derived from simpler building blocks such as an epoxide and an amine.

Another retrosynthetic strategy involves a C-C bond disconnection, although this is less common for simple azetidines. For more complex substitution patterns, cycloaddition or ring contraction/expansion strategies offer alternative disconnections, leading back to different sets of starting materials.

Key Retrosynthetic Disconnections for 3-Substituted Azetidines:

Disconnection ApproachPrecursor TypeStarting Material Examples
C-N Bond Disconnection1,3-Amino alcoholEpichlorohydrin, amine
[2+2] CycloadditionImine and alkeneSubstituted imines and alkenes
Ring ContractionPyrrolidinone derivativeSubstituted pyrrolidinones
Ring ExpansionAziridine derivativeSubstituted aziridines

Development and Optimization of Core Azetidine Ring Formation Strategies

The construction of the strained azetidine ring is the central challenge in the synthesis of this compound. Several methodologies have been developed to achieve this, each with its own advantages and limitations.

Intramolecular cyclization is a widely employed strategy for forming the azetidine ring. This typically involves the cyclization of a γ-amino alcohol or a related derivative bearing a leaving group at the 3-position. The reaction proceeds via an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the leaving group to form the four-membered ring.

A common route to the necessary 1,3-amino alcohol precursor starts with the reaction of an amine with an epoxide, such as epichlorohydrin google.comgoogle.com. The resulting amino alcohol can then be induced to cyclize. For instance, treatment of a 1,3-amino alcohol with a reagent like thionyl chloride can generate a γ-chloroamine, which subsequently cyclizes upon treatment with a base. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields nih.gov.

Table of Intramolecular Cyclization Methods for Azetidine Synthesis:

PrecursorReagents and ConditionsKey Features
γ-Amino alcohol with a leaving groupBase (e.g., NaH, K2CO3)Common and versatile method.
cis-3,4-Epoxy amineLa(OTf)3, refluxHigh yields and regioselectivity nih.gov.
N-benzyl-3-hydroxyazetidineHydrogenation (e.g., Pd/C)Deprotection and formation of the free azetidine google.comgoogle.com.

[2+2] Cycloaddition reactions provide a convergent and atom-economical approach to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example nih.govresearchgate.netresearchgate.netrsc.org. This reaction can be initiated by direct UV irradiation or, more recently, through visible-light-mediated photocatalysis, which offers milder reaction conditions researchgate.netrsc.org. The stereochemical outcome of the cycloaddition can often be controlled by the geometry of the starting alkene and the nature of the imine.

Recent advancements have utilized visible-light-mediated intermolecular aza Paternò-Büchi reactions of oximes to generate highly functionalized azetidines rsc.org. These methods are characterized by their operational simplicity and broad substrate scope.

Alternative strategies for constructing the azetidine ring involve the rearrangement of other heterocyclic systems.

Ring Contraction: Ring contraction of five-membered rings, such as pyrrolidinones, can yield azetidine derivatives nih.govwikipedia.orgchemistrysteps.comrsc.org. For example, the Favorskii rearrangement of α-halopyrrolidinones has been utilized to synthesize α-carboxyazetidines.

Ring Expansion: Conversely, ring expansion of three-membered rings like aziridines can also lead to azetidines nih.govnsf.govchemistrysteps.comepfl.ch. This can be achieved through various methods, including the reaction of methylene (B1212753) aziridines with rhodium-bound carbenes in a formal [3+1] ring expansion, which can proceed with excellent regio- and stereoselectivity nih.gov.

Comparison of Ring Formation Strategies:

StrategyAdvantagesDisadvantages
Intramolecular CyclizationWell-established, good for simple substitutions.May require multi-step precursor synthesis.
[2+2] PhotocycloadditionConvergent, atom-economical, good for complex substitutions.Can have stereoselectivity challenges, requires photochemical equipment.
Ring ContractionAccess to functionalized azetidines.Limited by availability of suitable precursors.
Ring ExpansionCan provide highly substituted azetidines with stereocontrol.Often requires specific and sometimes complex starting materials.

Introduction of the 2-Methylbutoxy Moiety: Etherification Strategies

Once the 3-hydroxyazetidine core is established, the 2-methylbutoxy group can be introduced via etherification. Two common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide byjus.comwikipedia.orgyoutube.comvedantu.commasterorganicchemistry.com. In this context, the 3-hydroxyazetidine would first be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide would then be reacted with a suitable 2-methylbutyl halide (e.g., 2-methylbutyl bromide or iodide) to form the desired ether. The reaction proceeds via an SN2 mechanism, and is generally efficient for primary and secondary alkyl halides wikipedia.orgmasterorganicchemistry.com.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) missouri.edualfa-chemistry.comorganic-synthesis.combeilstein-journals.orgwikipedia.org. This reaction is particularly useful as it typically proceeds with inversion of configuration at the alcohol's stereocenter, offering a degree of stereochemical control missouri.edualfa-chemistry.com. The reaction would involve treating the 3-hydroxyazetidine with 2-methylbutanol, PPh3, and DEAD.

Table of Etherification Strategies:

ReactionReagentsKey Features
Williamson Ether Synthesis3-Hydroxyazetidine, strong base (e.g., NaH), 2-methylbutyl halideSN2 mechanism, reliable for primary and secondary halides wikipedia.orgmasterorganicchemistry.com.
Mitsunobu Reaction3-Hydroxyazetidine, 2-methylbutanol, PPh3, DEAD/DIADMild conditions, proceeds with inversion of stereochemistry missouri.edualfa-chemistry.com.

Stereochemical Control and Diastereoselective Synthesis of Azetidine Derivatives

Controlling the stereochemistry at the C3 position of the azetidine ring is a crucial aspect of the synthesis of this compound, especially if a specific stereoisomer is desired.

Diastereoselective synthesis of polysubstituted azetidines can be achieved from 1,3-amino alcohols with existing chiral centers acs.org. The stereochemistry of the final azetidine is often dictated by the stereochemistry of the starting amino alcohol in intramolecular cyclization reactions.

In cycloaddition reactions, the diastereoselectivity can be influenced by the choice of catalyst and the geometry of the reactants. For instance, copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with complete absolute and relative stereocontrol acs.org.

For the introduction of the 2-methylbutoxy group, if a chiral 3-hydroxyazetidine is used, the stereochemical outcome of the etherification depends on the chosen method. The Williamson ether synthesis proceeds with retention of configuration at the C3 stereocenter, as the C-O bond of the alcohol is not broken. In contrast, the Mitsunobu reaction proceeds with inversion of configuration, providing a route to the opposite stereoisomer from the same alcohol precursor missouri.edualfa-chemistry.com.

Green Chemistry Principles and Sustainable Synthetic Approaches for Azetidines

The synthesis of azetidine scaffolds, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. encyclopedia.pubnih.govnih.gov This approach emphasizes the design of products and processes that minimize the use and generation of hazardous substances. encyclopedia.pubmsu.edu The twelve core principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for creating more sustainable synthetic methodologies. msu.edu

Key green chemistry principles relevant to azetidine synthesis include:

Waste Prevention: Designing syntheses to produce minimal waste is preferable to treating waste after it has been created. msu.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product, thereby minimizing by-products. msu.edu

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. msu.edusphinxsai.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. encyclopedia.pub Syntheses conducted at ambient temperature and pressure are ideal. encyclopedia.pub

Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. sphinxsai.comatiner.gr

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are typically more selective and can be used in small amounts. encyclopedia.pubsphinxsai.com

In practice, these principles are applied through various innovative techniques that offer environmentally benign alternatives to conventional methods. nih.gov For the synthesis of azetidines and related heterocycles, several sustainable approaches have been explored. nih.govnih.gov

Sustainable Synthetic Techniques:

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.govresearchgate.net It is considered an energy-efficient method that aligns with green chemistry principles. atiner.grresearchgate.net

Photocatalysis: Utilizing visible light or other light sources to drive chemical reactions, photocatalysis can enable transformations under mild conditions, often avoiding the need for high temperatures or harsh reagents. encyclopedia.pubnih.gov The visible-light-mediated aza Paternò–Büchi reaction is one such method that has been applied to the scalable synthesis of azetidines. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding solid reactants together (mechanochemistry), eliminates solvent waste, which is a major contributor to pollution from chemical processes. encyclopedia.pubmdpi.com This approach simplifies purification and reduces environmental impact. encyclopedia.pub

Use of Greener Solvents: When solvents are necessary, the choice of solvent is critical. Green chemistry promotes the use of safer solvents, such as water or bio-derived solvents, and discourages the use of hazardous ones. unibo.it

By integrating these principles and techniques, the synthesis of azetidine derivatives can be made more efficient, economical, and environmentally responsible.

Table 1: Application of Green Chemistry Principles to Azetidine Synthesis

Principle Application in Azetidine Synthesis
Waste Prevention Utilizing high-yield reactions like cycloadditions that minimize the formation of by-products.
Atom Economy Designing routes, such as ring-forming reactions from linear precursors, where most atoms of the reactants are incorporated into the azetidine product.
Catalysis Employing metal catalysts (e.g., gold, palladium) to facilitate cyclization reactions efficiently, avoiding stoichiometric reagents. nih.govacs.org
Energy Efficiency Using methods like microwave irradiation or photocatalysis to reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net
Safer Solvents & Auxiliaries Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives or employing solvent-free reaction conditions. unibo.it
Reduce Derivatives Avoiding the use of protecting groups where possible to shorten the synthetic sequence and reduce waste. sphinxsai.com

Comparative Analysis of Synthetic Routes: Efficiency, Scope, and Scalability

The synthesis of functionalized azetidines is often challenging due to the inherent strain of the four-membered ring. researchgate.net Consequently, a variety of synthetic routes have been developed, each with distinct advantages and limitations regarding efficiency, substrate scope, and potential for large-scale production. A comparative analysis of these routes is essential for selecting the most appropriate method for a specific target, such as this compound.

Key Synthetic Strategies:

Intramolecular Cyclization: This is a common and direct approach, typically involving the cyclization of a 1,3-difunctionalized propane derivative. A classic example is the reaction of γ-haloamines or related precursors under basic conditions to form the azetidine ring. While conceptually simple, this method can be limited by competing side reactions, such as elimination or intermolecular reactions, particularly on a larger scale.

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene offers an efficient route to functionalized azetidines. Recent advancements using visible-light mediation have demonstrated this method to be both efficient and scalable. researchgate.net The versatility of this approach allows for the synthesis of azetidines with diverse substitution patterns. researchgate.net

Gold-Catalyzed Intermolecular Oxidation of Alkynes: This modern approach provides access to azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov The method proceeds via the formation of an α-oxo gold carbene intermediate and is noted for its high efficiency and broad substrate scope, tolerating various functional groups like Boc, MOM, and TBDPS protecting groups. nih.gov A key advantage is the avoidance of toxic and potentially explosive diazo compounds often used in alternative syntheses of azetidin-3-ones. nih.gov

Palladium-Catalyzed Cascades: Advanced palladium-catalyzed reactions, such as an alkylation-Heck-C(sp³)–H annulation cascade, have emerged as powerful tools for constructing complex heterocyclic systems containing cyclobutane rings, which are structurally related to azetidines. acs.org These methods can create diverse scaffolds with high regiocontrol and good functional group tolerance, streamlining synthetic routes by obviating the need for directing groups. acs.org

Direct Amination Approaches: Some methods provide direct access to specific azetidine derivatives. For instance, a single-step synthesis of azetidine-3-amines from a commercially available starting material has been reported. nih.gov This reaction proceeds in moderate to high yields and compares favorably to alternative, often more complex, procedures. nih.gov

The choice of synthetic route depends heavily on the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. For complex molecules, modern catalytic methods often provide superior efficiency and scope, while for simpler analogues, traditional cyclization methods may suffice.

Table 2: Comparative Analysis of Azetidine Synthetic Routes

Synthetic Route Typical Efficiency (Yield) Scope & Functional Group Tolerance Scalability Advantages & Limitations
Intramolecular Cyclization Moderate to Good Can be limited by substrate structure; sensitive functional groups may require protection. Moderate; can be challenging due to intermolecular side reactions. Adv: Conceptually simple, readily available precursors. Lim: Risk of competing reactions, may require harsh conditions.
Aza Paternò–Büchi Reaction Good to Excellent Broad scope for both imine and alkene components. Demonstrated to be scalable, especially with visible-light mediation. researchgate.net Adv: High efficiency, good stereochemical control. Lim: Requires photochemical equipment.
Gold-Catalyzed Alkyne Oxidation Good to Excellent (e.g., 72-85%) nih.gov Broad; tolerates acid-labile protecting groups (Boc, MOM) and silyl ethers. nih.gov Good potential for scalability. Adv: Avoids toxic diazo reagents, mild reaction conditions, high flexibility. nih.govLim: Requires a gold catalyst.
Direct Amination of Precursors Moderate to High Good tolerance for common functionality in secondary amines. nih.gov Suitable for laboratory scale; potential for larger scale. Adv: Single-step process from commercial materials, useful for late-stage functionalization. nih.govLim: Yields can be lower with primary amines. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 3 2 Methylbutoxy Azetidine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. For 3-(2-Methylbutoxy)azetidine, this technique would be used to confirm its molecular formula, C₈H₁₇NO.

In a typical experiment, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The exact mass of this ion is then measured and compared to the calculated theoretical mass. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Species Calculated Exact Mass (m/z)
C₈H₁₇NO [M+H]⁺ 144.1383

Note: The values in this table are calculated based on the molecular formula and have not been experimentally determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the secondary amine (N-H), the C-O ether linkage, and the aliphatic C-H bonds. An FT-IR spectrum would show characteristic stretching and bending vibrations for these groups. Raman spectroscopy would provide complementary information, particularly for the less polar C-C and C-H bonds.

Table 4: Predicted FT-IR / Raman Vibrational Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine
2850 - 3000 C-H Stretch Aliphatic (CH, CH₂, CH₃)
1450 - 1470 C-H Bend Aliphatic (CH₂, CH₃)
1050 - 1150 C-O Stretch Ether

Note: These are generalized frequency ranges for the expected functional groups.

X-ray Crystallography for Solid-State Structure and Conformational Analysis (if suitable crystalline forms are obtained)

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. This technique is contingent upon the ability to grow a single crystal of the compound of sufficient quality.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield a complete solid-state structure. This would provide highly accurate data on:

Bond Lengths: The precise distances between all bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Ring Puckering: The exact conformation of the four-membered azetidine (B1206935) ring, which is typically not perfectly planar.

Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding and other non-covalent forces.

This technique would unequivocally confirm the connectivity and provide definitive proof of the molecule's stereochemistry and preferred solid-state conformation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if enantiomerically pure)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in an enantiomerically pure form nih.gov. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of atoms and chromophores around the stereogenic center(s).

For this compound to be analyzed by ECD, it must first be synthesized in an enantiomerically pure or enriched form. Various synthetic strategies have been developed for the preparation of enantiopure 3-substituted azetidines, often starting from chiral precursors or employing asymmetric synthesis methodologies nih.govrsc.orgacs.org. The synthesis of enantiopure 3-hydroxyazetidine, a likely precursor, is a key step, which can then be alkylated with a chiral 2-methylbutoxy electrophile of known configuration scintica.comchemicalbook.comchemicalbook.comgoogle.com.

The chiroptical properties of this compound are expected to be influenced by electronic transitions associated with the chromophores present in the molecule. The primary chromophores in this saturated heterocyclic ether are the non-bonding electrons of the nitrogen atom in the azetidine ring and the oxygen atom of the ether linkage.

The ECD spectrum of this compound would likely be a composite of the contributions from the chiral azetidine ring and the chiral 2-methylbutoxy side chain. The azetidine moiety, as a cyclic amine, is a known chromophore that can exhibit Cotton effects in the far UV region. The chirality at the C3 position of the azetidine ring, induced by the substituent, would lead to a specific spatial arrangement of the ring atoms, influencing the sign and magnitude of the observed Cotton effects. The analysis of chiral amines and their derivatives by ECD is a well-established method for assigning absolute configuration utexas.eduacs.orgnih.govnsf.gov.

A theoretical prediction of the ECD spectrum of a specific enantiomer, for instance, (S)-3-((S)-2-methylbutoxy)azetidine, would require computational modeling. This involves calculating the theoretical ECD spectra for all possible stable conformations of the molecule and then averaging them based on their Boltzmann population. The calculated spectrum can then be compared with an experimental spectrum to assign the absolute configuration nih.gov.

Table 1: Predicted Chromophores and Expected ECD Maxima for this compound

ChromophoreElectronic TransitionExpected Wavelength Range (nm)
Azetidine Nitrogenn → σ190 - 220
Ether Oxygenn → σ185 - 205

Note: These are generalized predictions based on similar functional groups. The exact maxima and signs of the Cotton effects for this compound would depend on the specific stereochemistry and conformational preferences of the molecule.

In the absence of experimental data, a detailed analysis remains speculative. However, the principles of ECD spectroscopy provide a clear roadmap for how such a study would be conducted and how the absolute configuration of this compound could be unequivocally determined upon the availability of an enantiomerically pure sample. The comparison of the experimental ECD spectrum with computationally predicted spectra for the possible enantiomers would be the definitive method for assigning the absolute stereochemistry.

Reactivity and Chemical Transformations of 3 2 Methylbutoxy Azetidine

Functional Group Interconversions on the Azetidine (B1206935) Ring System

Functional group interconversions on the azetidine ring allow for the synthesis of diverse derivatives. While specific examples for 3-(2-Methylbutoxy)azetidine are not extensively documented, general principles of azetidine chemistry can be applied. For instance, the nitrogen atom of the azetidine ring can be functionalized through reactions with electrophiles like acyl chlorides or alkyl halides to form amides or N-alkylated derivatives. ijmrset.com

The C-3 position, bearing the ether linkage, can also be a site for functionalization. Although direct interconversion of the alkoxy group is challenging, precursor molecules like 3-hydroxyazetidine or 3-bromoazetidine (B1339375) are versatile intermediates. rsc.orgchemicalbook.com For example, 3-bromoazetidines can react with various nucleophiles to introduce cyano, azido, or phenoxy groups at the C-3 position. rsc.org

PrecursorReagentProductReaction Type
N-Alkyl AzetidineCyanogen (B1215507) bromide3-Bromo N-alkyl cyanamideRing-opening
3-BromoazetidinePotassium cyanide3-CyanoazetidineNucleophilic Substitution
3-BromoazetidineSodium azide3-AzidoazetidineNucleophilic Substitution
3-BromoazetidinePotassium phenoxide3-PhenoxyazetidineNucleophilic Substitution

This table showcases general functional group interconversions on the azetidine ring, which could be adapted for derivatives of this compound.

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under acidic conditions. libretexts.org The mechanism of cleavage, either SN1 or SN2, depends on the nature of the substituents on the ether. libretexts.org For this compound, acidic cleavage would likely proceed via an SN2 mechanism, involving protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the less sterically hindered carbon of the 2-methylbutoxy group. This would yield 3-hydroxyazetidine and 1-halo-2-methylbutane.

Recent studies have shown that 3-aryl-azetidinols can be used as electrophiles in Brønsted acid-catalyzed reactions with alcohols to form azetidine ethers, a process that is reversible. rsc.org This suggests that the ether linkage in this compound could potentially be exchanged with other alkoxy groups under acidic conditions with an excess of a different alcohol.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The strain energy of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, which are fundamental transformations for this heterocyclic system. rsc.orgrsc.org

Ring-Opening Reactions:

Nucleophilic ring-opening is a common reaction for azetidines, often requiring activation by a Lewis acid or quaternization of the ring nitrogen. magtech.com.cn The regioselectivity of the attack is governed by both electronic and steric factors. magtech.com.cn In the case of an N-activated 3-(2-Methylbutoxy)azetidinium salt, a nucleophile could attack either the C-2 or C-4 position. The presence of the bulky 2-methylbutoxy group at C-3 might sterically hinder attack at the adjacent carbons, influencing the regiochemical outcome. For instance, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

The von Braun reaction, using cyanogen bromide, can induce ring-opening of N-alkyl azetidines to yield 3-bromo N-alkyl cyanamides. researchgate.net This reaction proceeds with variable regioselectivity. researchgate.net

Ring-Expansion Reactions:

Azetidines can be converted to larger, five-membered rings like pyrrolidines through various rearrangement reactions. researchgate.net For example, the reaction of 3-methylene-azetidines with α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex, can lead to a formal rsc.orgmagtech.com.cn-sigmatropic rearrangement to afford quaternary prolineamide derivatives. researchgate.net Another strategy involves the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes in a [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov While not directly involving this compound, these methods highlight the potential for ring-expansion of the azetidine core.

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic Ring-OpeningNucleophile, Lewis Acid/Quaternizationγ-Substituted Amines
von Braun ReactionCyanogen bromide3-Bromo N-alkyl cyanamides
rsc.orgmagtech.com.cn-Sigmatropic Rearrangementα-Diazo pyrazoamides, Co(II) catalystQuaternary Prolineamides
[3+1] Ring ExpansionRhodium-bound carbene on methylene aziridineMethylene Azetidines

This table summarizes key ring-opening and ring-expansion reactions applicable to the azetidine core.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: In ring-opening reactions of unsymmetrically substituted azetidines, the site of nucleophilic attack is a key consideration. magtech.com.cn For N-activated azetidines, electronic effects often direct the nucleophile to attack carbons bearing electron-withdrawing or conjugating groups. magtech.com.cn In the absence of such groups, steric hindrance becomes a dominant factor, with attack favoring the less substituted carbon adjacent to the nitrogen. magtech.com.cn In the context of this compound, the regioselectivity of ring-opening would depend on the nature of the N-substituent and the nucleophile.

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.orgmsu.edu In reactions involving the creation of new stereocenters from this compound, the existing chiral center in the 2-methylbutoxy group can influence the stereochemical outcome, leading to diastereoselectivity. saskoer.ca For instance, in enantioselective ring-opening reactions of 3-substituted azetidines promoted by chiral catalysts, a high degree of stereocontrol can be achieved. chemrxiv.orgresearchgate.net The catalyst can recognize the electrostatic features of the transition state, leading to the preferential formation of one enantiomer. chemrxiv.orgresearchgate.net

Derivatization Strategies for Building Advanced Azetidine Libraries

The development of diverse azetidine libraries is crucial for drug discovery and materials science. Several strategies can be employed for the derivatization of the this compound scaffold.

One approach involves the use of versatile intermediates. For example, 3-cyanoazetidine, which can be prepared from 3-bromoazetidine, can be deprotonated and reacted with various electrophiles to introduce diverse substituents at the C-3 position. semanticscholar.org Subsequent hydrolysis of the nitrile provides access to a range of 3-substituted azetidine-3-carboxylic acids. semanticscholar.org

Another strategy is the direct functionalization of the azetidine ring. For instance, multicomponent reactions, such as the strain-release-driven anion relay sequence involving azabicyclo[1.1.0]butane, allow for the modular synthesis of substituted azetidines. nih.gov While starting from a different precursor, this highlights the power of modern synthetic methods in creating diverse azetidine structures.

StrategyKey Intermediate/ReactionResulting Library
Intermediate-Based Derivatization3-Cyanoazetidine3-Substituted Azetidine-3-Carboxylic Acids
Multicomponent ReactionAzabicyclo[1.1.0]butaneDiverse Functionalized Azetidines

This table outlines strategies for the creation of azetidine libraries.

Investigations into the Strain-Driven Reactivity of the Azetidine Moiety

The ring strain of azetidines is a key driver of their reactivity. rsc.orgrsc.orgresearchgate.net This strain facilitates reactions that relieve it, such as ring-opening and ring-expansion. nih.govbeilstein-journals.org The reactivity of azetidines is a balance between their considerable ring strain and their relative stability compared to aziridines, which allows for easier handling while still enabling unique chemical transformations under appropriate conditions. rsc.orgrsc.org

The strain can be harnessed in synthetic strategies. For example, the photochemical Norrish-Yang cyclization can be used to build the strained azetidine ring, which can then undergo a subsequent ring-opening reaction, in a "build and release" approach to synthesize more complex molecules. beilstein-journals.org The unique structure of bicyclic methylene aziridines, which possess significant ring strain, can be exploited in [3+1] ring expansion reactions to form azetidines, demonstrating how strain can be used to drive the formation of new C-C and C-N bonds. nih.gov

Theoretical and Computational Investigations of 3 2 Methylbutoxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. ekb.eg For 3-(2-Methylbutoxy)azetidine, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and molecular orbitals. nih.gov These calculations help in visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting the molecule's reactivity. ekb.eg The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that helps characterize the chemical reactivity of the molecule. ekb.eg

The electronic properties, such as the distribution of electron density, can be visualized using molecular electrostatic potential (MEPS) maps. researchgate.net These maps indicate the regions of the molecule that are electron-rich (typically colored in red) and electron-poor, providing clues about how the molecule might interact with other species. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge transfer within the molecule and the energies of intra- and intermolecular hydrogen bonds. researchgate.net

Table 1: Calculated Electronic Properties of a Related Azetidine (B1206935) Derivative (Note: Data for the specific compound this compound is not publicly available. The following table is illustrative of typical parameters obtained from quantum chemical calculations for a related heterocyclic compound.)

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-0.8 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment2.1 DDFT/B3LYP/6-311++G(d,p)

This table is for illustrative purposes and does not represent actual data for this compound.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Conformational analysis, performed using molecular mechanics and molecular dynamics (MD) simulations, is essential to identify the most stable, low-energy conformations. nih.govwavefun.com These methods are computationally less intensive than quantum mechanics and can handle the flexibility of the 2-methylbutoxy side chain and the puckering of the azetidine ring. nih.gov

MD simulations provide a dynamic picture of the molecule's behavior over time, exploring the potential energy surface to find various conformational minima. researchgate.net The results of these simulations can reveal the preferred spatial arrangements of the atoms, which is critical for understanding how the molecule might interact with other molecules. tum.de The conformational space of a molecule can be vast, and these computational techniques are crucial for narrowing down the most relevant structures. tum.de

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. researchgate.net For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govliverpool.ac.uk These calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. nih.gov These calculations help in assigning the various vibrational modes of the molecule. nih.gov It is common practice to scale the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations can differ from the anharmonicity of real molecular vibrations. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Organic Molecule (Note: This table is a generalized example to illustrate the comparison between theoretical and experimental data.)

ParameterPredicted ValueExperimental Value
¹H NMR Shift (ppm)3.253.20
¹³C NMR Shift (ppm)68.468.1
IR Frequency (cm⁻¹)2950 (C-H stretch)2960 (C-H stretch)

This table is for illustrative purposes only.

Theoretical Studies of Reaction Mechanisms and Transition States in Azetidine Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of azetidines, theoretical studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition states. researchgate.netugent.be The activation energies of these transition states determine the feasibility and rate of a reaction. chemrxiv.org

For instance, the synthesis of 3-alkoxyazetidines can proceed through various routes, such as the ring expansion of aziridines or the cyclization of suitable precursors. researchgate.netugent.be Quantum chemical calculations can be used to model these transformations, providing insights that are often difficult to obtain through experiments alone. researchgate.netugent.be These studies can rationalize why a particular synthetic route is favored over another. ugent.be

Molecular Modeling for Ligand-Scaffold Interactions (purely theoretical and structural, without biological outcomes)

The goal of such modeling is to understand the key structural features of the azetidine scaffold that contribute to binding. cam.ac.uk This information can guide the design of new molecules with potentially improved binding affinities, without considering the biological or physiological consequences of these interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding QSAR for biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. nih.goviupac.org For this compound, a QSPR study could be developed to predict properties like boiling point, density, or refractive index. iupac.orgrsc.org

These models work by establishing a mathematical relationship between calculated molecular descriptors (numerical values that encode structural information) and an experimentally measured property. researchgate.netnih.gov A wide range of descriptors can be used, from simple constitutional indices to more complex 3D descriptors derived from the molecule's conformation. researchgate.net The goal of QSPR is to create a predictive tool that can estimate the properties of new or untested compounds, thereby saving time and resources. nih.goviupac.org

Advanced Analytical Methodologies for Purity Assessment and Quantification of 3 2 Methylbutoxy Azetidine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 3-(2-Methylbutoxy)azetidine. The development of a robust HPLC method requires a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method for this compound would involve a C18 stationary phase, which is effective for separating compounds of moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.

Key parameters for method development and validation are outlined below:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Mobile Phase: A gradient of aqueous buffer and acetonitrile allows for the separation of a wide range of impurities.

Flow Rate: A standard flow rate of 1.0 mL/min is typically used.

Detection: UV detection is often employed. The selection of the detection wavelength is critical and is determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance, thereby maximizing sensitivity.

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 210 nm

Gas Chromatography (GC) for Volatile Impurity Profiling

While HPLC is suitable for non-volatile compounds, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in this compound. These impurities could originate from starting materials, reagents, or solvents used during the synthesis process.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The selection of the stationary phase depends on the expected range of volatile impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity towards organic compounds and a wide linear range. Headspace GC is a particularly useful technique for analyzing residual solvents without dissolving the sample, thereby preventing potential interference from the main compound.

Method development for GC involves optimizing the temperature program of the oven, the type of carrier gas and its flow rate, and the injector and detector temperatures to achieve good separation and peak shape for all potential volatile impurities.

Table 2: Representative GC Conditions for Volatile Impurity Analysis

ParameterCondition
InstrumentGas Chromatograph with Headspace Sampler
ColumnDB-624, 30 m x 0.32 mm, 1.8 µm
Carrier GasHelium
Oven Program40 °C (5 min), then 10 °C/min to 240 °C (10 min)
Injector Temp250 °C
DetectorFlame Ionization Detector (FID)
Detector Temp280 °C

Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS)

For the unambiguous identification of impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide structural information about the separated compounds based on their mass-to-charge ratio (m/z).

LC-MS is particularly powerful for identifying unknown non-volatile impurities detected during HPLC analysis. By interfacing the HPLC system with a mass spectrometer (such as a quadrupole or time-of-flight analyzer), it is possible to obtain the mass of the impurity, which is a critical piece of information for its structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further aiding in its identification.

GC-MS is used for the identification of volatile and semi-volatile impurities separated by GC. The mass spectrum of each impurity can be compared against spectral libraries (e.g., NIST) for rapid identification. This is crucial for confirming the identity of residual solvents and other volatile by-products.

Impurity Profiling and Chemical Stability Studies

Impurity profiling is the comprehensive process of identifying and quantifying all impurities present in a substance. For this compound, this involves a combination of the techniques described above (HPLC, GC, LC-MS, GC-MS) to create a complete picture of its purity. The impurity profile includes process-related impurities (from the synthetic route) and degradation products.

Chemical stability studies are conducted to understand how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. These forced degradation studies involve exposing the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to intentionally induce degradation.

The degradation products are then separated and identified using HPLC and LC-MS. This information is vital for determining the appropriate storage conditions and shelf-life of the compound.

Table 3: Summary of Analytical Techniques for Characterization of this compound

TechniqueApplicationInformation Obtained
HPLC-UVPurity determination and quantification of the main compound and non-volatile impurities.Purity (%), concentration, retention time.
GC-FIDQuantification of volatile impurities, including residual solvents.Concentration of volatile impurities.
LC-MS / LC-HRMSStructural elucidation of non-volatile impurities and degradation products.Molecular weight and elemental composition of impurities.
GC-MSIdentification of volatile and semi-volatile impurities.Identification of impurities by mass spectral library matching.
Stability StudiesEvaluation of the compound's stability under various stress conditions.Identification of degradation pathways and potential degradation products.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the applications of the chemical compound "this compound" in the detailed areas outlined in your request.

The provided search results contain extensive information on the broader class of azetidines . This research highlights the versatility of the azetidine (B1206935) ring system in various fields of chemical science. For instance, differently substituted azetidines are explored as:

Synthetic intermediates for complex molecules in medicinal chemistry. chemrxiv.orgnih.gov

Scaffolds for novel drug candidates and chemical probes. nih.govnih.govnih.gov

Components in the design of organocatalysts . chemrxiv.orgresearchgate.netnih.gov

Monomers in polymer chemistry. researchgate.netrsc.org

Precursors to high-energy-density materials , typically when heavily modified with nitro groups. nih.govnih.govresearchgate.netchemrxiv.org

However, the specific properties and applications of a molecule are dictated by its unique combination of functional groups. The literature focuses on azetidine derivatives with specific substitutions (e.g., cyano, nitro, carboxyl, or aryl groups) that enable their function in these applications.

There is no research data in the search results that specifically details the use of This compound in any of the following requested categories:

Applications of 3 2 Methylbutoxy Azetidine in Chemical Science and Beyond

Contributions to the Field of High-Energy-Density Compounds

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request, as no published research could be found for "3-(2-Methylbutoxy)azetidine" within these specific contexts.

Q & A

Q. Yield Optimization :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the alkoxide intermediate .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Temperature : Gradual heating (60–80°C) mitigates side reactions from steric bulk .

Q. Purity Enhancement :

  • Chromatography : Gradient elution (hexane/ethyl acetate) separates byproducts.
  • Crystallization : Use ethanol/water mixtures for high-purity crystals .

Case Study : A 20% yield increase was reported for 3-(3-Chlorophenoxy)azetidine by optimizing stoichiometry (1:1.2 azetidine:phenol ratio) .

Advanced: How to resolve contradictions in biological activity data for azetidine derivatives?

Contradictions often arise from structural variations or assay conditions. For example:

  • Structural Factors : The 2-methylbutoxy group’s hydrophobicity may enhance membrane permeability but reduce solubility, leading to variable IC50_{50} values in cellular assays .
  • Assay Conditions : Differences in pH, serum proteins, or cell lines (e.g., HEK293 vs. HeLa) can alter activity .

Q. Methodological Approach :

Dose-Response Curves : Test multiple concentrations across replicate experiments.

SAR Analysis : Compare with analogs (e.g., 3-(6-Methoxynaphthalen-2-yl)azetidine) to isolate substituent effects .

Meta-Analysis : Cross-reference data from PubChem and CAS Common Chemistry to identify outliers .

Advanced: What is the role of computational modeling in studying this compound’s interactions?

Q. Applications :

  • Docking Studies : Predict binding affinity to targets (e.g., enzymes) using AutoDock Vina. The 2-methylbutoxy group’s conformation can be modeled to assess steric compatibility .
  • MD Simulations : Explore stability in lipid bilayers to rationalize bioavailability differences vs. smaller analogs (e.g., 3-(2-Fluorophenoxy)azetidine) .
  • QSAR : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters of substituents to predict activity trends .

Validation : Compare computational results with experimental IC50_{50} values or crystallographic data (if available) .

Advanced: How does variation in the alkoxy substituent affect biological activity?

Q. Comparative Analysis :

SubstituentLogPTarget Affinity (IC₅₀, nM)Notes
2-Methylbutoxy~2.5TBDHigh hydrophobicity
Methoxy (Reference)1.2150 ± 20Moderate solubility
Fluorophenoxy1.890 ± 15Enhanced electronic effects

Q. Key Findings :

  • Bulkier groups (e.g., 2-methylbutoxy) may improve CNS penetration but reduce aqueous solubility, complicating in vivo studies .
  • Electron-withdrawing substituents (e.g., -F) increase metabolic stability vs. alkyl groups .

Methodology : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics and correlate with substituent properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.